molecular formula C12H14N2 B071996 1-Benzyl-3,5-dimethyl-1H-pyrazole CAS No. 1134-81-2

1-Benzyl-3,5-dimethyl-1H-pyrazole

Cat. No. B071996
CAS RN: 1134-81-2
M. Wt: 186.25 g/mol
InChI Key: DDCXNXMLCDHLEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole derivatives typically involves the condensation of corresponding hydrazines and ketones or aldehydes in the presence of acidic or basic catalysts. For example, synthesis methods have been developed to produce pyrazole derivatives through 3+2 annulation methods, demonstrating the versatility of pyrazole synthesis approaches (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3,5-dimethyl-1H-pyrazole and its derivatives can be confirmed through X-ray diffraction studies, providing detailed insights into their crystallographic parameters. These studies reveal the conformational and geometric features of the pyrazole ring and its substituents, highlighting the importance of molecular structure in determining the compound's properties and reactivity (Kumara et al., 2018).

Chemical Reactions and Properties

1-Benzyl-3,5-dimethyl-1H-pyrazole participates in various chemical reactions, leveraging its nucleophilic and electrophilic sites for further functionalization. These reactions can be tailored to synthesize a broad range of derivatives with specific chemical properties. The compound's reactivity is significantly influenced by the nature of its substituents, which can alter its electronic and steric environments (Shi et al., 2012).

Physical Properties Analysis

The physical properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various domains. X-ray crystallography and computational modeling studies provide comprehensive insights into these properties, facilitating the design and synthesis of compounds with desired physical characteristics (Foces-Foces et al., 1996).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole, such as acidity, basicity, and reactivity towards various reagents, are fundamental to its applications in synthesis and materials science. Studies focusing on the compound's reactivity patterns, interaction with other molecules, and potential for forming complexes with metals or other organic compounds are vital for expanding its utility in chemical synthesis and industrial applications (Karrouchi et al., 2020).

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • The synthetic pathway for pyrazoles often involves the reaction of hydrazines with 1,3-diketones .
  • Coordination Chemistry and Organometallic Chemistry

    • In coordination and organometallic chemistry, pyrazoles are used as ligands . They can react with malonic esters to give a family of cross-conjugated monomeric betaines .
    • They are also used to prepare N-1-substituted derivatives having antibacterial activity .
  • Polymer Chemistry

    • 3,5-Dimethyl-1H-pyrazole-1-carbodithioates, a class of compounds related to 1-Benzyl-3,5-dimethyl-1H-pyrazole, have been shown to be extremely versatile dithiocarbamate RAFT agents with widespread applicability . They offer very low dispersities for polymers based on more activated monomers .
    • The cyanomethyl and benzyl dithiocarbamates are particularly effective in this regard, and have been used in the polymerization of various monomers, including methyl acrylate (MA), N,N-dimethylacrylamide (DMA), and styrene (St) .
  • Antibacterial Activity

    • Some pyrazole derivatives, including potentially 1-Benzyl-3,5-dimethyl-1H-pyrazole, have been used to prepare N-1-substituted derivatives having antibacterial activity .
  • Antidepressant Activity

    • Pyrazoles have also been identified as potential antidepressant agents .
  • Preparation of Pyrazolato Ligated Complexes

    • Pyrazoles, including potentially 1-Benzyl-3,5-dimethyl-1H-pyrazole, are common reagents for the preparation of pyrazolato ligated complexes .
  • Inhibitors of Protein Glycation

    • Pyrazoles have been identified as inhibitors of protein glycation . This could potentially apply to 1-Benzyl-3,5-dimethyl-1H-pyrazole, but more research would be needed to confirm this.
  • Antioxidant and Antiviral Agents

    • Some pyrazole derivatives have been identified as antioxidant and antiviral agents . This could potentially apply to 1-Benzyl-3,5-dimethyl-1H-pyrazole, but more research would be needed to confirm this.

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 1-Benzyl-3,5-dimethyl-1H-pyrazole can be found online . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

1-benzyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-10-8-11(2)14(13-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCXNXMLCDHLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345326
Record name 1-Benzyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3,5-dimethyl-1H-pyrazole

CAS RN

1134-81-2
Record name 1-Benzyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 2,4-pentanedione (5.09 g, 50.8 mmol) and benzylhydrazine dihydrochloride (10.91 g, 55.9 mmol) in acetic acid (40 mL). Slowly add triethylamine (15.6 mL, 0.112 mol) and stir the mixture for 18 hr. Concentrate the solution then dilute the residue with saturated aqueous sodium bicarbonate and extract 3 times with ethyl acetate. Dry (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 40:60 hexanes:ethyl acetate), to give 1-benzyl-3,5-dimethyl-1H-pyrazole as a yellow oil (8.703 g, 92%).
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
10.91 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
EV Rudyakova, VA Savosik, LK Papernaya… - Russian journal of …, 2009 - Springer
3-, and 5-Alkylpyrazoles, as well as linearly bridged bis-pyrazoles, were converted into the corresponding 4-formyl derivatives by Vilsmeier-Haak reaction both under standard …
Number of citations: 20 link.springer.com
A Kate, SS Gaikwad, SK Nimal, R Pol… - Chemistry & …, 2023 - Wiley Online Library
: Pyrazolic hybrids appended with naphthalene, p‐chlorobenzene, o‐phenol and toluene have been synthesized using Claisen Schmidt condensation reaction of 1‐benzyl‐3,5‐dimethyl…
Number of citations: 3 onlinelibrary.wiley.com
HHM Mohamed, ABWEM Hussien… - European Journal of …, 2020 - eurjchem.com
A quantitative structure activity relationship (QSAR) model for a series of N -(1-benzyl-3,5-dimethyl-1 H -pyrazole-4-yl) benzamide derivatives having autophagy inhibitory activities as …
Number of citations: 1 www.eurjchem.com
LK Papernaya, AA Shatrova, AI Albanov… - Russian Journal of …, 2015 - Springer
3,5-Trialkyl-1H-pyrazole-4-carbaldehydes reacted with amino alcohols at ambient temperature in the absence of a catalyst to give the corresponding Schiff bases which failed to …
Number of citations: 1 link.springer.com
AA Shatrova - Russian Journal of Organic Chemistry, 2022 - Springer
One-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane (pyridine, 90C, ambient air) afforded previously inaccessible 2-(…
Number of citations: 2 link.springer.com
S Chen, Y Xu, Y Liang, Y Cao, J Lv, J Pang… - Acta Pharmacologica …, 2019 - nature.com
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels play a critical role in controlling pacemaker activity in both heart and nervous system. Developing HCN channel …
Number of citations: 7 www.nature.com
AKK Fung, LJ Yu, MS Sherburn… - The Journal of Organic …, 2021 - ACS Publications
A simple nonphotochemical procedure is reported for Cu(I)-catalyzed C–N coupling of aliphatic halides with amines and amides. The process is loosely based on the Goldberg reaction …
Number of citations: 5 pubs.acs.org
KL Olsen, MR Jensen, JA MacKay - Tetrahedron Letters, 2017 - Elsevier
A mild, inexpensive, and operationally simple pyrazole halogenation method utilizing Oxone and sodium halide salts is reported. This work documents 17 examples of alkyl, aryl, allyl, …
Number of citations: 27 www.sciencedirect.com
C Escolástico, M Blanco, RM Claramunt… - The Open Organic …, 2008 - benthamopen.com
The synthesis under MW irradiation without solvent of 19 pyrazoles, of which only 8 were known, is described. They bear C-methyl groups and trityl, diphenylmethyl and benzyl groups …
Number of citations: 9 benthamopen.com
KL Olsen, MR Jensen, JA MacKay
Number of citations: 0

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